C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
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Overview
Description
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves several steps. One common method is the reaction of 1H-naphtho[2,3-d]imidazole with methylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can result in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine can be compared with other imidazole derivatives such as:
1H-naphtho[2,3-d]imidazole: Similar in structure but lacks the methylamine group.
1H-imidazole: A simpler structure with a broader range of applications.
2-methyl-1H-imidazole: Contains a methyl group at a different position, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
435342-02-2 |
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Molecular Formula |
C12H13Cl2N3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H |
InChI Key |
KXPFSPXDZIMEIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl |
Origin of Product |
United States |
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